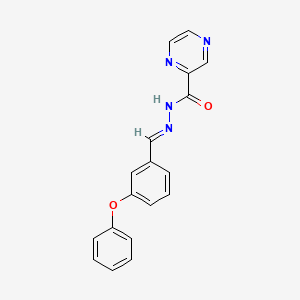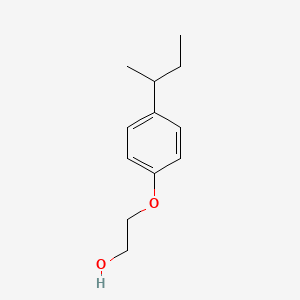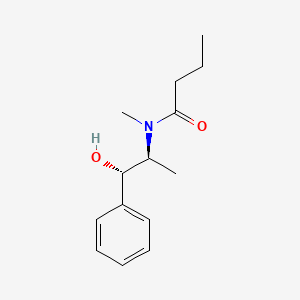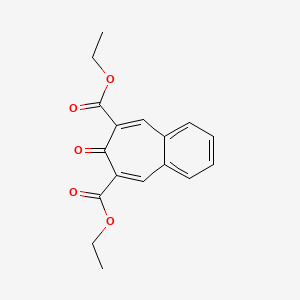
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate is an organic compound with the molecular formula C17H16O5. It is a derivative of benzo[a]cycloheptene, featuring two ester groups and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzo[a]cycloheptene core. This can be achieved through cyclization reactions involving aromatic precursors.
Functional Group Introduction: The introduction of the ester groups is usually done via esterification reactions. Common reagents include diethyl oxalate and appropriate catalysts.
Oxidation: The ketone group is introduced through oxidation reactions. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation state.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions.
Catalyst Selection: Using efficient and recyclable catalysts to minimize costs and environmental impact.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters, or ethers depending on the nucleophile
Wissenschaftliche Forschungsanwendungen
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 7-oxo-6,7-dihydro-5H-benzo[a]cycloheptene-6,8-dicarboxylate
- Diethyl 7-oxo-7H-benzo[a]cycloheptene-6,8-dicarboxylate
These compounds share structural similarities but differ in their functional groups or degree of saturation, which can influence their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications. Understanding its preparation, reactivity, and applications can pave the way for new discoveries and innovations.
Eigenschaften
| 4889-50-3 | |
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
diethyl 7-oxobenzo[7]annulene-6,8-dicarboxylate |
InChI |
InChI=1S/C17H16O5/c1-3-21-16(19)13-9-11-7-5-6-8-12(11)10-14(15(13)18)17(20)22-4-2/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
CEFVWDWRRPNWLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C(C1=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



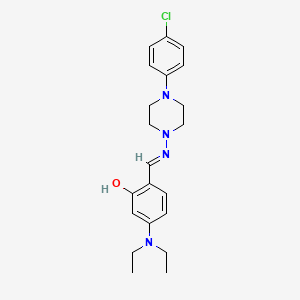



![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
![1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene](/img/structure/B12000640.png)
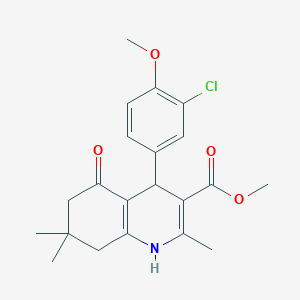
![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)
![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)
